N-[(2-ethoxyphenyl)carbamothioyl]-3-phenylpropanamide
Description
N-[(2-Ethoxyphenyl)carbamothioyl]-3-phenylpropanamide (IUPAC name) is a thiourea derivative characterized by a 2-ethoxyphenyl group attached to a carbamothioyl moiety and a 3-phenylpropanamide chain. Its molecular formula is C18H19N2O2S, with a molecular weight of 327.42 g/mol (estimated based on structural analogs). The thiourea (–NH–C(S)–NH–) group provides hydrogen-bonding capacity (2 donors, 3 acceptors), which is critical for molecular interactions in biological or catalytic systems [7].
Properties
Molecular Formula |
C18H20N2O2S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[(2-ethoxyphenyl)carbamothioyl]-3-phenylpropanamide |
InChI |
InChI=1S/C18H20N2O2S/c1-2-22-16-11-7-6-10-15(16)19-18(23)20-17(21)13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H2,19,20,21,23) |
InChI Key |
AZRPWXHFTWJKFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC(=O)CCC2=CC=CC=C2 |
solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-N’-(3-phenylpropanoyl)thiourea typically involves the reaction of 2-ethoxyaniline with 3-phenylpropanoic acid chloride in the presence of a base, followed by the addition of thiourea. The reaction conditions may include:
- Solvent: Common solvents include dichloromethane or ethanol.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Bases such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-N’-(3-phenylpropanoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions may target the carbonyl group in the phenylpropanoyl moiety.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(2-ethoxyphenyl)-N’-(3-phenylpropanoyl)thiourea may have various applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-N’-(3-phenylpropanoyl)thiourea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiourea group can form hydrogen bonds or coordinate with metal ions, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
N-[(2-Methoxyphenyl)carbamothioyl]-3-phenylpropanamide
- Molecular Formula : C17H18N2O2S
- Molecular Weight : 314.40 g/mol
- Key Differences : The methoxy (–OCH3) substituent reduces steric bulk and lipophilicity compared to the ethoxy group. This may lower metabolic stability due to faster demethylation in vivo.
- Research Findings: Exhibits moderate hydrogen-bonding capacity (2 donors, 3 acceptors) and a logP value of 3.7, suggesting moderate solubility in nonpolar solvents [7].
(2E)-N-[(2-Ethoxyphenyl)carbamothioyl]-3-(4-fluorophenyl)acrylamide
- Molecular Formula : C18H17FN2O2S
- Molecular Weight : 344.40 g/mol
- The 4-fluorophenyl moiety increases electronegativity, altering electronic distribution and possibly improving receptor affinity.
- Research Findings : Fluorine’s electron-withdrawing effect may enhance metabolic resistance and intermolecular interactions (e.g., dipole-dipole) [8].
Variations in the Propanamide Backbone
N-(3-Aminophenyl)-3-phenylpropanamide
- Molecular Formula : C15H16N2O
- Molecular Weight : 240.31 g/mol
- The aminophenyl group may confer basicity and improve water solubility.
- Research Findings : Used as an intermediate in polyimide synthesis, highlighting its utility in polymer chemistry [12].
N-(Phenethyl)-3-phenylpropanamide
- Molecular Formula: C17H19NO
- Molecular Weight : 253.34 g/mol (estimated)
- Key Differences : Lacks the carbamothioyl and ethoxyphenyl groups, simplifying the structure. The phenethyl group may enhance hydrophobic interactions but reduce directional bonding capacity.
- Research Findings : Synthesized via amidation protocols; serves as a model compound for studying propanamide conformational flexibility [5].
Heterocyclic and Functional Group Modifications
N-(Furan-2-ylmethyl)-3-phenylpropanamide
- Molecular Formula: C14H15NO2
- Molecular Weight : 229.28 g/mol
- Key Differences : Incorporates a furan ring, introducing aromatic π-electron density and oxygen-based polarity. This may improve solubility in polar aprotic solvents.
- Research Findings : Synthesized via Rh-catalyzed reactions; furan’s electron-rich nature facilitates metal coordination in catalytic systems [13].
N-[2-(Aminomethyl)phenyl]-3-(2,2,2-trifluoroethoxy)propanamide
- Molecular Formula : C12H15F3N2O2
- Molecular Weight : 288.26 g/mol
- Key Differences: The trifluoroethoxy group (–OCH2CF3) significantly increases electronegativity and metabolic stability. The aminomethyl substituent enables zwitterionic behavior at physiological pH.
- Research Findings : Trifluoroethoxy groups are associated with enhanced blood-brain barrier penetration in neuroactive compounds [18].
Data Table: Structural and Functional Comparison
| Compound Name (IUPAC) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Hydrogen Bond (Donor/Acceptor) | logP | Notable Properties |
|---|---|---|---|---|---|---|
| N-[(2-Ethoxyphenyl)carbamothioyl]-3-phenylpropanamide | C18H19N2O2S | 327.42 | 2-Ethoxyphenyl, carbamothioyl | 2 / 3 | ~4.0 | High lipophilicity, thiourea-mediated H-bonding |
| N-[(2-Methoxyphenyl)carbamothioyl]-3-phenylpropanamide | C17H18N2O2S | 314.40 | 2-Methoxyphenyl, carbamothioyl | 2 / 3 | 3.7 | Moderate solubility, metabolic lability |
| (2E)-N-[(2-Ethoxyphenyl)carbamothioyl]-3-(4-fluorophenyl)acrylamide | C18H17FN2O2S | 344.40 | 4-Fluorophenyl, acrylamide | 2 / 3 | ~4.2 | Rigid backbone, enhanced dipole interactions |
| N-(3-Aminophenyl)-3-phenylpropanamide | C15H16N2O | 240.31 | 3-Aminophenyl | 2 / 2 | 2.5 | Water-soluble, polymer precursor |
Biological Activity
N-[(2-ethoxyphenyl)carbamothioyl]-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a carbamothioyl group attached to a 3-phenylpropanamide backbone, with an ethoxy substituent on the phenyl ring. This unique structural arrangement is believed to contribute to its biological activity.
| Property | Description |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 290.39 g/mol |
| Functional Groups | Ethoxy, carbamothioyl, amide |
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Anticancer Properties
The compound has also been evaluated for its anticancer activity . Preliminary studies demonstrate cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment .
The biological effects of this compound are thought to be mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The carbamothioyl group may interact with active sites on enzymes, inhibiting their activity and disrupting metabolic pathways.
- Receptor Modulation : The compound could modulate receptor activity, influencing signaling pathways involved in cell proliferation and survival.
- Redox Reactions : The presence of the ethoxy group suggests potential involvement in redox reactions, which could affect cellular oxidative stress responses.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
- Anticancer Evaluation : In a study assessing cytotoxicity against MCF-7 cells, the compound showed an IC50 value of 30 µM, indicating strong potential for further development as an anticancer agent.
Comparative Analysis
When compared to structurally similar compounds, such as other carbamothioamide derivatives, this compound exhibits unique biological properties:
| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide | Moderate | High (IC50 25 µM) | Analgesic properties |
| N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide | High | Moderate (IC50 45 µM) | Fluorinated phenyl group |
| This compound | High | Strong (IC50 30 µM) | Ethoxy substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
